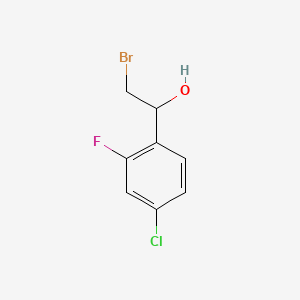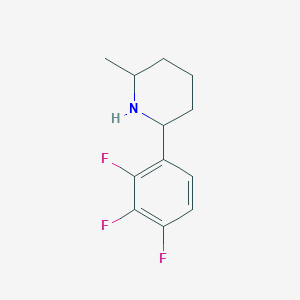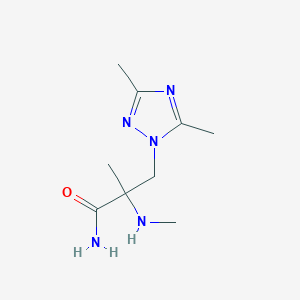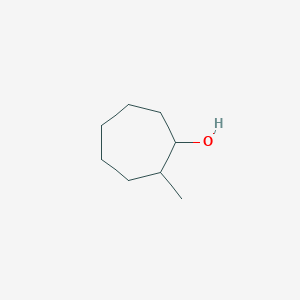
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, and a methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Substitution Reactions: The ethyl and methyl groups are introduced to the triazole ring through alkylation reactions.
Coupling with Methylaniline: The final step involves coupling the triazole derivative with 2-methylaniline under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
High-Pressure and High-Temperature Conditions: To accelerate the reaction rates.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline : This compound shares a similar triazole structure but differs in the presence of a methoxy group instead of a methylaniline moiety.
Uniqueness
- Structural Differences : The presence of the methylaniline group in 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline imparts unique chemical and biological properties compared to its analogs.
- Reactivity : The specific substituents on the triazole ring can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-6-5-8(2)10(13)7-9/h5-7H,4,13H2,1-3H3 |
InChI Key |
WTCQPBYKXHUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)



![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)



